molecular formula C23H19N3O2 B067381 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 174500-20-0

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B067381
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-NHCUHLMSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,6-bis(oxazoline) derivatives involves reactions such as the condensation of amino-triazoles with aromatic acids in the presence of phosphorus oxychloride, yielding compounds with confirmed structures by spectroscopic methods and elemental analysis (Tan, Feng, & Peng, 2007). Additionally, new pyridine-2,6-bis(oxazoline) derivatives have been synthesized through reactions involving amino-phenylpropane diol and dimethyl pyridine-2,6-dicarboximidate, followed by protection processes (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

Molecular Structure Analysis

The molecular structure of these compounds often displays complex features. For instance, the iridium(III) complex based on 2,6-bis(benzimidazol-2-yl)pyridine exhibits an ionic structure with a monoclinic crystal system (Sheng, 2013). The arrangement of ligands around the metal center and the overall geometry of these compounds can significantly influence their properties.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complexes with different metals. Their interaction with metals like iridium, chromium, and iron leads to the formation of complexes exhibiting diverse properties, including luminescent and magnetic behaviors (Byrne et al., 2014).

Physical Properties Analysis

The physical properties, such as luminescence and thermal behavior, are notable in these compounds. For example, the iridium(III) complex mentioned above shows green-yellow luminescence in solution (Sheng, 2013). The thermal and light-induced spin transitions in iron(II) complexes of related compounds indicate the influence of polymorphism on spin-crossover compounds (Pritchard et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds are largely defined by their ability to form complexes with various metals and their response to external stimuli like temperature and light. The electrochemical behavior of these compounds is also significant, showing high ionization potentials and good affinity in some cases (Tan, Feng, & Peng, 2007).

Scientific research applications

Heteroleptic Iron(II) Complexes

The compound 2,6-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has been utilized in the formation of heteroleptic iron(II) complexes. These complexes demonstrate thermal spin-crossover in solution, a phenomenon where the spin state of the complex changes with temperature. The interplay between two different ligands on the metal ion significantly influences the spin state of the complex. The spin-crossover properties of these complexes have potential applications in molecular electronics and spintronics (Shahid et al., 2022).

Luminescence Enhancement in Ruthenium(II) Complexes

This compound is also involved in the synthesis of ruthenium(II)-terpyridine complexes, where it has contributed to a remarkable enhancement of luminescence lifetimes. The increase in luminescence lifetime, compared to the parent complex, is attributed to the elevation of the metal-based dsigma orbital's energy. These properties are crucial for the development of materials for light-emitting devices and sensors (Duati et al., 2003).

Extraction of Americium(III)

In the context of nuclear waste management and recycling, derivatives of 2,6-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine have been investigated for their ability to selectively extract americium(III) from europium(III). These compounds offer enhanced separation capabilities and resistance to acid hydrolysis and radiolysis, making them valuable in the field of lanthanide and actinide separation (Hudson et al., 2006).

Organic Light-Emitting Diodes (OLEDs)

The compound has also been involved in the synthesis of materials for organic light-emitting diodes (OLEDs). The synthesized derivatives exhibit photoluminescence with maximum emission peaks in the blue light wave band, indicating their potential as organic light-emitting materials (Hong-bin, 2010).

properties

IUPAC Name

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426601
Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

CAS RN

174500-20-0
Record name Ph-pybox, (S,S)-
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Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
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Record name PH-PYBOX, (S,S)-
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